molecular formula C6H8N4 B3059126 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile CAS No. 944904-97-6

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile

Cat. No.: B3059126
CAS No.: 944904-97-6
M. Wt: 136.15
InChI Key: KTHMWEOOAGTTFH-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with a unique structure that includes an imidazole ring substituted with an aminomethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile typically involves the reaction of 1-methylimidazole with formaldehyde and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-methylimidazole, formaldehyde, hydrogen cyanide.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in an aqueous or organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; carried out in an inert atmosphere (e.g., nitrogen) at low temperatures.

    Substitution: Halides, electrophiles; reactions are performed in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Amino-imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)-2-methylimidazole
  • 5-(Aminomethyl)-1H-imidazole-4-carbonitrile
  • 5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carbonitrile

Uniqueness

5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of both aminomethyl and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(aminomethyl)-1-methylimidazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-10-5(2-7)4-9-6(10)3-8/h4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHMWEOOAGTTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701220210
Record name 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-97-6
Record name 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944904-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701220210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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